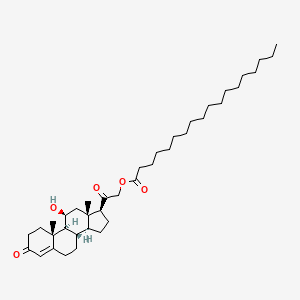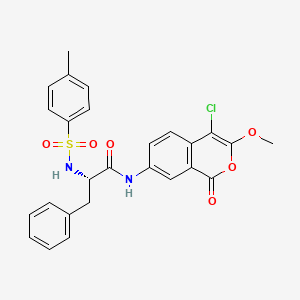![molecular formula C17H21N5O B1212470 1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1212470.png)
1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists
1-Phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine derivatives have been identified as alpha 1-adrenoceptor (AR) subtype-selective antagonists. This class of compounds, including pyrazolo[3,4-d]pyrimidinamine, has shown promise in selective antagonism, particularly in the human lower urinary tract, with nanomolar affinity at specific AR subtypes (Elworthy et al., 1997).
Synthesis of Novel Compounds
Pyrazolo[3,4-d]pyrimidinamine and its derivatives have been used in the synthesis of various novel compounds. For instance, studies have demonstrated the preparation of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (Rahmouni et al., 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and other related compounds have been synthesized using these derivatives (Maquestiau et al., 2010).
Antimicrobial and Antiproliferative Properties
Compounds derived from pyrazolo[3,4-d]pyrimidinamine have shown potential in antimicrobial and anticancer applications. For instance, some derivatives have been evaluated for their antibacterial activity (Rahmouni et al., 2014). Additionally, pyrazolo[3,4-d]pyrimidinamine derivatives have been assessed for their antiproliferative effects on cancer cell lines, indicating their potential as anticancer agents (Huang et al., 2012).
Cyclooxygenase Inhibition and Anti-Inflammatory Properties
Recent research has also highlighted the cyclooxygenase (COX) inhibition properties of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds have shown promising results in anti-inflammatory activity, with potential therapeutic applications (Bakr et al., 2016).
Crystal Structure Analysis
The crystal structures of various pyrazolo[3,4-d]pyrimidinamine derivatives have been extensively studied. These investigations provide valuable insights into the molecular arrangement and potential interactions of these compounds, which is crucial for their applications in drug design and synthesis (Chen et al., 1999).
properties
Product Name |
1-phenyl-N-(3-propan-2-yloxypropyl)-4-pyrazolo[3,4-d]pyrimidinamine |
|---|---|
Molecular Formula |
C17H21N5O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-phenyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21N5O/c1-13(2)23-10-6-9-18-16-15-11-21-22(17(15)20-12-19-16)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,18,19,20) |
InChI Key |
MOSZDNKNHYZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



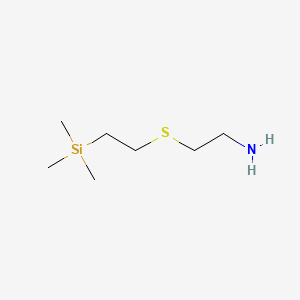
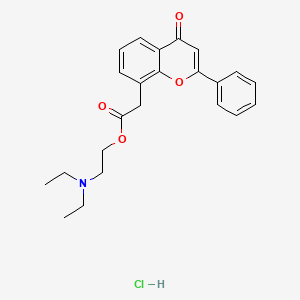
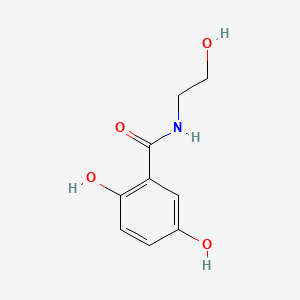
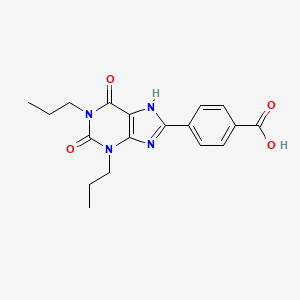
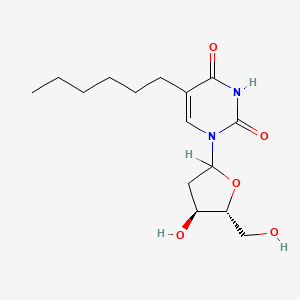
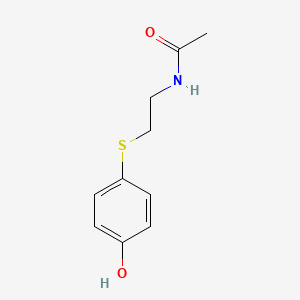
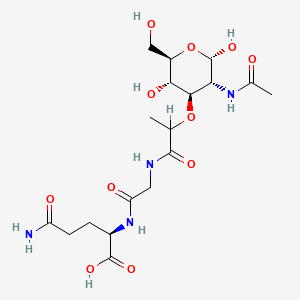
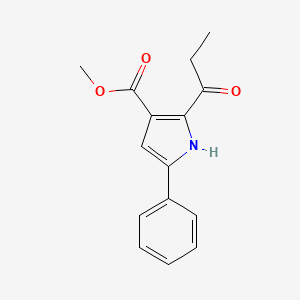
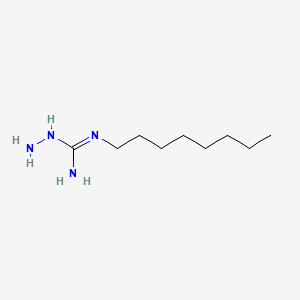
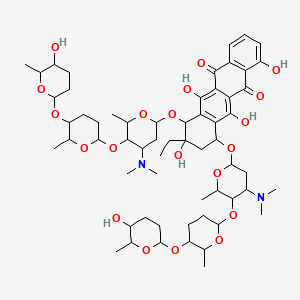
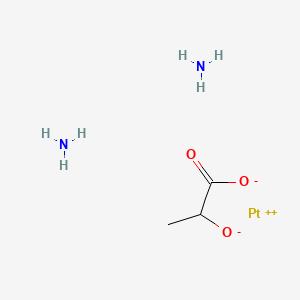
![[(1S)-8-hydroxy-1-methyl-12,17-dioxo-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaen-5-yl] hydrogen sulfate](/img/structure/B1212406.png)
